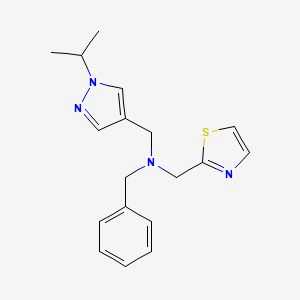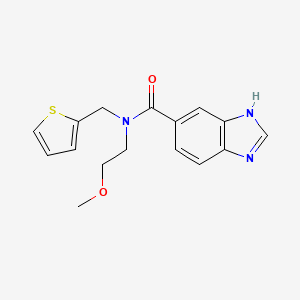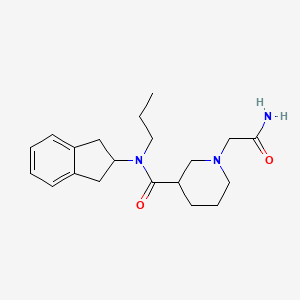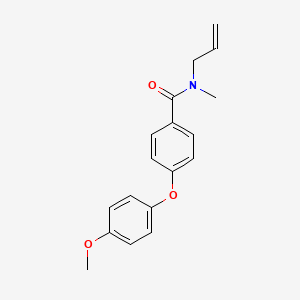![molecular formula C19H25N3O2 B5902429 2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate has been shown to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, as it inhibits the production of inflammatory mediators. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. This makes it a promising compound for the treatment of various inflammatory diseases and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for research on 2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate. One direction is to further investigate its potential applications in the treatment of various inflammatory diseases and cancer. Another direction is to study its potential as an antioxidant and its ability to protect against oxidative stress-related diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of 2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate has been achieved using several different methods. One method involves the reaction of 2,4,6-trimethylbenzyl chloride with 5-methylpyrazine-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzyl chloride with 5-methylpyrazine-2-carboxylic acid methyl ester, followed by the addition of N,N-dimethylformamide and triethylamine.
Scientific Research Applications
2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
[2,4,6-trimethyl-3-[[(5-methylpyrazin-2-yl)methylamino]methyl]phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-12-6-13(2)19(11-24-16(5)23)15(4)18(12)10-20-8-17-9-21-14(3)7-22-17/h6-7,9,20H,8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRCQVEOOCYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNCC2=NC=C(N=C2)C)C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)


![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)
